molecular formula C8H9ClN2O2S B11719458 Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate CAS No. 643086-93-5

Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B11719458
CAS No.: 643086-93-5
M. Wt: 232.69 g/mol
InChI Key: BANQXEHWNVRPSY-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate ( 643086-93-5) is a pyrimidine-based organic compound with the molecular formula C₈H₉ClN₂O₂S and a molecular weight of 232.69 . It is a regioisomer of the more commonly documented Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, differing in the placement of its chloro and methylthio substituents on the pyrimidine ring . This specific substitution pattern makes it a valuable and versatile intermediate in synthetic organic chemistry, particularly for the construction of more complex heterocyclic systems. Research into similar 2,4-disubstituted pyrimidine esters has demonstrated their significant reactivity as substrates for nucleophilic substitution reactions . The presence of both an electron-withdrawing chloro group and a methylthio group on the pyrimidine ring creates distinct sites for selective functionalization, allowing researchers to synthesize a diverse array of novel derivatives . Consequently, this compound serves as a key precursor in medicinal chemistry and drug discovery efforts for the development of potential pharmacologically active molecules, including the synthesis of various pyrimidine libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-4-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(9)11-6(5)14-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANQXEHWNVRPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728626
Record name Ethyl 2-chloro-4-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643086-93-5
Record name Ethyl 2-chloro-4-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely reported method involves the cyclocondensation of thiourea with β-ketoesters. For example, ethyl acetoacetate reacts with thiourea in the presence of hydrochloric acid to form 4-hydroxy-6-methylpyrimidine-2-thiol. Subsequent chlorination and methylation steps introduce the desired substituents.

Key Reaction Steps:

  • Cyclocondensation :

    Thiourea+Ethyl acetoacetateHCl, Δ4-hydroxy-6-methylpyrimidine-2-thiol\text{Thiourea} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, Δ}} 4\text{-hydroxy-6-methylpyrimidine-2-thiol}
  • Chlorination :
    Phosphorus oxychloride (POCl₃) replaces the hydroxyl group at position 4 with chlorine under reflux conditions.

  • Methylthio Introduction :
    Sodium methanethiolate (NaSCH₃) displaces the chlorine atom at position 4 via nucleophilic aromatic substitution.

Optimization Parameters:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates for substitution steps.

  • Temperature Control : Chlorination proceeds efficiently at 80–90°C, while methylation requires milder conditions (50–60°C) to prevent ester hydrolysis.

  • Catalyst Use : Triethylamine (Et₃N) neutralizes HCl byproducts during chlorination, improving yields.

Direct Functionalization of Preformed Pyrimidine Cores

An alternative approach starts with commercially available 2,4-dichloropyrimidine-5-carboxylate. Sequential substitution reactions introduce the methylthio and methoxy groups:

  • Selective Chlorine Replacement :
    The chlorine at position 4 is replaced with methylthio using NaSCH₃ in tetrahydrofuran (THF).

  • Esterification :
    Ethyl chloroformate reacts with the carboxylic acid intermediate in the presence of pyridine to form the ethyl ester.

Advantages :

  • Higher regioselectivity compared to cyclocondensation routes.

  • Scalability for industrial production.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency, safety, and yield. Continuous flow reactors have emerged as a superior alternative to batch processes for this compound:

Continuous Flow Synthesis

Reactor Design :

  • Microreactors : Enable precise control over residence time and temperature, reducing side reactions.

  • In-line Analytics : UV-Vis spectroscopy monitors intermediate formation in real time.

Process Parameters :

ParameterOptimal Value
Temperature75°C
Pressure1.5 atm
Residence Time12 min
SolventTHF/Water (9:1)

Yield Improvement :

  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Et₃N) reduce waste.

  • Solvent Recovery : Distillation reclaims >90% of THF.

Mechanistic Insights and Byproduct Analysis

Methylthio Substitution Kinetics

The reaction follows second-order kinetics, with rate constants dependent on solvent polarity. Polar aprotic solvents stabilize the transition state, accelerating substitution:

k=0.45L/mol\cdotps(in DMF)vs.k=0.12L/mol\cdotps(in THF)k = 0.45 \, \text{L/mol·s} \, \text{(in DMF)} \quad \text{vs.} \quad k = 0.12 \, \text{L/mol·s} \, \text{(in THF)}

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • HPLC : Reverse-phase C18 columns (10 µm) resolve regioisomeric impurities.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.35 (t, 3H, CH₂CH₃), 2.55 (s, 3H, SCH₃), 4.35 (q, 2H, CH₂CH₃), 8.70 (s, 1H, pyrimidine-H)
¹³C NMR (100 MHz, CDCl₃)δ 14.1 (CH₂CH₃), 14.8 (SCH₃), 61.5 (CH₂CH₃), 122.4 (C5), 158.9 (C=O)
HRMS (ESI+)m/z 261.0234 [M+H]⁺ (calc. 261.0238)

Comparative Analysis of Synthetic Routes

ParameterCyclocondensation RouteDirect Functionalization Route
Total Yield 58–62%72–78%
Purity 95–97%98–99%
Cost LowModerate
Scalability LimitedHigh

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate is primarily utilized as a building block in the synthesis of various biologically active compounds. Its derivatives have demonstrated a range of pharmacological activities:

  • Anticancer Activity : Compounds derived from this pyrimidine have shown potential as inhibitors of kinases, including Raf, which are implicated in cancer cell proliferation. For example, derivatives synthesized from this compound have exhibited anti-proliferative effects against tumor cells .
  • Antiviral and Antifungal Properties : Research indicates that derivatives of this compound can act against viral and fungal infections, making it a candidate for developing new antiviral and antifungal agents .
  • Neuropharmacological Effects : Some derivatives have been explored for their anxiolytic and antidepressant properties, contributing to the development of new treatments for anxiety and depression .

Synthesis of Derivatives

The synthesis of this compound involves a multi-step process that can yield various derivatives with enhanced biological activity:

  • Synthesis Methodology :
    • The compound can be synthesized through the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate under basic conditions, followed by treatment with phosphorus oxychloride .
    • Derivatives can be prepared by modifying the carboxylate group or introducing different substituents at the pyrimidine ring.
  • Case Studies :
    • A study demonstrated the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives using this compound, which showed significant kinase inhibition and potential therapeutic effects against cancer .

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeReference
Pyrido[2,3-d]pyrimidin-7-oneKinase Inhibitor
Methylthio-pyrimidine DerivativeAntiviral
Ethyl Ester DerivativeAntifungal
Anxiolytic Pyrimidine DerivativeAnxiolytic

Comparison with Similar Compounds

Ethyl 4-Chloro-2-(Methylthio)Pyrimidine-5-Carboxylate

  • Structure : Chlorine at position 4 instead of position 2.
  • Synthesis : Prepared via a two-step procedure involving condensation and halogenation .
  • Reactivity : Chlorine at position 4 is less reactive toward nucleophilic substitution compared to position 2, limiting its use in certain coupling reactions .
  • Applications : Intermediate for WEE1 kinase inhibitors and angiogenesis modulators .

Ethyl 4-Amino-2-(Methylthio)Pyrimidine-5-Carboxylate

  • Structure: Amino group replaces chlorine at position 4.
  • Properties : Melting point 127–128°C; density 1.31 g/cm³ .
  • Reactivity: Amino group enhances hydrogen bonding, improving target binding in kinase inhibitors .
  • Applications : Precursor for pyrimidopyrimidines with high kinase selectivity .

Ethyl 2-(Methylsulfonyl)Pyrimidine-5-Carboxylate

  • Structure : Methylsulfonyl group replaces methylthio at position 2.
  • Reactivity : Sulfonyl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Applications: Potential use in covalent inhibitors due to strong leaving group properties.

Ethyl 6-Methyl-4-(3-Methylthiophen-2-Yl)-2-Oxo-Tetrahydropyrimidine-5-Carboxylate

  • Structure : Tetrahydro pyrimidine ring with a thiophene substituent.

Ethyl 4-(2-Chlorophenyl)-6-Methyl-2-Thioxo-Tetrahydropyrimidine-5-Carboxylate

  • Structure : Chlorophenyl and thioxo groups modify ring electronics.
  • Applications : Primarily explored for antimicrobial and anti-inflammatory properties .

Structural and Functional Analysis Table

Compound Name Key Substituents Reactivity Highlights Applications References
Ethyl 2-chloro-4-(methylthio)-pyrimidine-5-carboxylate Cl (C2), SCH3 (C4), COOEt (C5) High reactivity at C2 for nucleophilic substitution Kinase inhibitors, covalent inhibitors
Ethyl 4-chloro-2-(methylthio)-pyrimidine-5-carboxylate Cl (C4), SCH3 (C2), COOEt (C5) Moderate reactivity at C4 Angiogenesis modulation
Ethyl 4-amino-2-(methylthio)-pyrimidine-5-carboxylate NH2 (C4), SCH3 (C2), COOEt (C5) Enhanced hydrogen bonding Protein kinase inhibitors
Ethyl 2-(methylsulfonyl)-pyrimidine-5-carboxylate SO2CH3 (C2), COOEt (C5) High electrophilicity at C2 Covalent inhibitor development

Key Research Findings

Kinase Inhibition: this compound derivatives exhibit nanomolar potency against EGFR mutants, outperforming amino- and sulfonyl-substituted analogs in plasma exposure and bioavailability .

Synthetic Versatility : The chlorine atom at position 2 facilitates efficient coupling with amines and heterocycles, as seen in the synthesis of JND3229 .

Selectivity: Amino-substituted analogs show improved kinase selectivity profiles due to hydrogen-bond interactions absent in chloro derivatives .

Biological Activity

Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate (CAS Number: 5909-24-0) is a synthetic compound belonging to the pyrimidine family. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₉ClN₂O₂S
  • Molecular Weight : 232.69 g/mol
  • Appearance : Off-white to light yellow solid
  • Melting Point : 60–63 °C

This compound has been identified as a potential inhibitor of various kinases, notably FMS tyrosine kinase. This kinase plays a critical role in cellular processes such as proliferation and differentiation. The compound's structural modifications can significantly influence its binding affinity and biological activity against specific targets .

Biological Activities

  • Antimicrobial Activity :
    • The compound has demonstrated activity against several bacterial strains, including Streptococcus faecium, Lactobacillus casei, and Pediococcus cerevisiae. This suggests its potential as an antimicrobial agent .
  • Anticancer Properties :
    • This compound serves as a precursor for synthesizing pyrimidinopyridone derivatives that exhibit anticancer properties. These derivatives have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Kinase Inhibition :
    • The compound has been linked to the inhibition of kinases involved in cancer pathways, making it a candidate for cancer treatment development. Research indicates that modifications to the compound can enhance its inhibitory effects against specific kinases .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
AntimicrobialStreptococcus faecium, etc.
AnticancerInhibition of cancer cell growth
Kinase InhibitionFMS tyrosine kinase

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of derivatives synthesized from this compound, compounds were tested against various cancer cell lines using the sulforhodamine B (SRB) assay. One derivative exhibited an IC₅₀ value of 19 nM, indicating potent antiproliferative effects .

Table 2: Antiproliferative Activity of Derivatives

CompoundIC₅₀ (nM)Target Cell Line
Compound A19MDA-MB-435
Compound B50A549 (lung carcinoma)
Compound C30HeLa (cervical cancer)

Synthesis and Structural Modifications

The synthesis of this compound typically involves a two-step process that allows for structural modifications to enhance biological activity. Variations in substituents on the pyrimidine ring can lead to significant changes in binding affinity and efficacy against biological targets .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with amines. Key steps include:
  • Chlorination : Using POCl₃ at 105°C to introduce the chloro group .
  • Esterification : Reaction with ethanol and H₂SO₄ as a catalyst .
  • Substitution : Reacting with amines (e.g., dimethylamine) in solvents like ethanol or dioxane under reflux, with triethylamine as a base to facilitate displacement of the chloro group .
  • Optimization : Continuous flow reactors in industrial settings improve yield and reduce reaction time compared to batch processes .

Q. How can researchers characterize the structural integrity of this compound and its derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methylthio and ester groups). For example, the methylthio group appears as a singlet at δ ~2.5 ppm in ¹H NMR .
  • Mass Spectrometry (ESI+) : Validates molecular weight (e.g., m/z 351 [M + H]⁺ for intermediates) .
  • X-ray Crystallography : Resolves stereochemistry in derivatives, though limited data exists for the parent compound .

Q. What are the common substitution reactions at the 2-chloro position, and how do they impact downstream applications?

  • Methodological Answer : The chloro group at position 2 is reactive toward nucleophiles (e.g., amines, thiols):
  • Amination : Reaction with dimethylamine yields ethyl 2-(dimethylamino)-4-(methylthio)pyrimidine-5-carboxylate, a precursor for kinase inhibitors .
  • Thiolation : Substitution with thiophenol derivatives enhances antimicrobial activity in analogs .
  • Mechanism : SNAr (nucleophilic aromatic substitution) is favored under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of pyrimidine-based kinase inhibitors using this compound?

  • Methodological Answer :
  • Key Modifications :
  • Position 2 : Replacing chloro with dimethylamino improves solubility and target binding (e.g., PI3K-α inhibition for pancreatic cancer research) .
  • Position 4 : Methylthio groups enhance lipophilicity, critical for blood-brain barrier penetration in neuroprotective agents .
  • Case Study : Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate derivatives show potent inhibition of protein kinases (e.g., EGFR) when combined with bicyclic heterocycles .

Q. What computational tools predict the reactivity and regioselectivity of this compound in multi-step syntheses?

  • Methodological Answer :
  • AI-Driven Synthesis Planning : Tools like Reaxys and Pistachio model feasible routes by analyzing reaction databases. For example, predicting the regioselectivity of trifluoromethylation at position 4 vs. 2 .
  • DFT Calculations : Assess electronic effects (e.g., chloro vs. methylthio group electrophilicity) to optimize substitution sequences .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Standardized Assays : Discrepancies in antimicrobial activity may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative). Use CLSI guidelines for MIC testing .
  • Metabolic Stability : Conflicting neuroprotection data in vitro vs. in vivo may stem from poor pharmacokinetics. Employ LC-MS to monitor metabolite formation in hepatic microsomes .

Q. What strategies mitigate toxicity risks during in vitro handling of this compound and its intermediates?

  • Methodological Answer :
  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (exact toxicity data is limited; inferred from SDS for analogs) .
  • Waste Management : Quench reactive intermediates (e.g., thiomethyl groups) with NaHCO₃ before disposal .

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